N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
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Overview
Description
N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE typically involves multiple steps. One common method includes the condensation reaction between 5-bromo-2-hydroxy-3-methylbenzaldehyde and 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are also used in organic synthesis and medicinal chemistry.
Indole Derivatives: Indole derivatives have similar applications in biology and medicine.
N-(Pyridin-2-yl)amides: These compounds are used in the synthesis of heterocyclic scaffolds and have various biological activities.
Uniqueness
N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C17H15BrN2O4 |
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Molecular Weight |
391.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C17H15BrN2O4/c1-10-6-13(18)7-12(16(10)21)9-19-20-17(22)11-2-3-14-15(8-11)24-5-4-23-14/h2-3,6-9,21H,4-5H2,1H3,(H,20,22)/b19-9+ |
InChI Key |
IBCIDEYGZQAZMQ-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC3=C(C=C2)OCCO3)Br |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=NNC(=O)C2=CC3=C(C=C2)OCCO3)Br |
Origin of Product |
United States |
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